3-Chloro-5-fluoro-4-methoxybenzoic acid
Overview
Description
“3-Chloro-5-fluoro-4-methoxybenzoic acid” is a chemical compound with the molecular formula C8H6ClFO3 . It is used as an intermediate in the preparation of various pharmaceuticals and other organic compounds .
Synthesis Analysis
The synthesis of “3-Chloro-5-fluoro-4-methoxybenzoic acid” can involve various reactions. One such reaction is the Fischer esterification, which affords esters with a ligustrazine moiety for the treatment of Alzheimer’s disease . Another method involves the Fries rearrangement, which allows for the scalable synthesis of key fluoro building blocks .
Molecular Structure Analysis
The molecular structure of “3-Chloro-5-fluoro-4-methoxybenzoic acid” consists of a benzene ring substituted with a chloro group at the 3rd position, a fluoro group at the 5th position, and a methoxy group at the 4th position . The carboxylic acid group is attached to the benzene ring .
Chemical Reactions Analysis
The fluoride substituent in “3-Chloro-5-fluoro-4-methoxybenzoic acid” enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . This compound can undergo various reactions, including Fischer esterification .
Physical And Chemical Properties Analysis
The molecular weight of “3-Chloro-5-fluoro-4-methoxybenzoic acid” is 204.58 g/mol . Other physical and chemical properties such as boiling point, melting point, flash point, and density are not specified in the available resources .
Scientific Research Applications
Synthesis Applications
Intermediate for Herbicides : 3-Chloro-5-fluoro-4-methoxybenzoic acid serves as an intermediate in the synthesis of various herbicides. This was demonstrated in the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, a key intermediate of herbicides (Zhou Yu, 2002).
Preparation of Nitrogenous Heterocycles : It is used in the preparation of substituted nitrogenous heterocycles which are important in current drug discovery. This is evident in the work describing its utility in polymer-supported synthesis for benzimidazoles, benzotriazoles, and other relevant heterocycles (Křupková et al., 2013).
Synthesis of Quinazoline Derivatives : It has been utilized in synthesizing quinazoline derivatives, as seen in the study of 4-(3-chloro-4-fluorophenylamino)-7-methoxy-6-[3-(4-morpholinyl)propoxy]quinazoline (ZD1839), indicating its role in complex organic synthesis (Gong Ping, 2005).
Physicochemical and Analytical Research
Studying Solubility and Activity Coefficients : This compound is relevant in studying the solubility and activity coefficients in various solvents, contributing to the understanding of solute-solvent interactions as seen in the work on Abraham model correlations (Hart et al., 2015).
Investigating Thermal Properties : The thermal properties of complexes with 5-chloro-2-methoxybenzoic acid (a similar compound) were studied, providing insights into the behavior of such complexes under different conditions (Ferenc & Bocian, 2003).
Development of Analytical Methods : Its derivatives are significant in developing sensitive methods for determining chloromethoxybenzoic acid derivatives in environmental objects, crucial for environmental monitoring (Maga et al., 2021).
Other Applications
- Insecticidal Activity : Derivatives of 3-Chloro-5-fluoro-4-methoxybenzoic acid have been synthesized and evaluated for insecticidalactivity. This includes the creation of 1,3,4-oxadiazoles containing phenoxyfluorophenyl groups, showcasing its potential in developing new insecticides (Mohan et al., 2004).
Antimicrobial Evaluation : New 1,3,4-oxadiazoles bearing 5-Chloro-2-methoxyphenyl moieties have been synthesized and tested for their antimicrobial properties, highlighting its significance in the field of medicinal chemistry (Kumar et al., 2013).
Demethylation Reactions in Methanogenic Consortiums : Studies have used fluorinated compounds, including those related to 3-Chloro-5-fluoro-4-methoxybenzoic acid, to detect aromatic metabolites in methanogenic consortiums, providing insights into microbial degradation processes (Londry & Fedorak, 1993).
Spectroscopic Analysis : The compound has been studied for its spectroscopic properties, such as FTIR, FT-Raman, UV, and NMR, which is crucial in understanding its electronic and structural characteristics (Poiyamozhi et al., 2012).
Safety And Hazards
properties
IUPAC Name |
3-chloro-5-fluoro-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWCHZNFULHBCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397524 | |
Record name | 3-Chloro-5-fluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-4-methoxybenzoic acid | |
CAS RN |
886497-22-9 | |
Record name | 3-Chloro-5-fluoro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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